molecular formula C30H41N3O10 B13849468 (2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13849468
M. Wt: 603.7 g/mol
InChI Key: NSPLWSOQWBPAMK-YEVCUICYSA-N
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Description

The compound (2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the dimethylanilino and methoxyphenoxy groups. The final steps involve the coupling of these intermediates with the trihydroxyoxane-2-carboxylic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into a drug for treating various diseases.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C30H41N3O10

Molecular Weight

603.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H41N3O10/c1-18-7-6-8-19(2)24(18)31-23(34)16-33-13-11-32(12-14-33)15-20(17-41-22-10-5-4-9-21(22)40-3)42-30-27(37)25(35)26(36)28(43-30)29(38)39/h4-10,20,25-28,30,35-37H,11-17H2,1-3H3,(H,31,34)(H,38,39)/t20?,25-,26-,27+,28-,30+/m0/s1

InChI Key

NSPLWSOQWBPAMK-YEVCUICYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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